2-(3,5-dimethylphenyl)propan-1-amine hydrochloride
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Overview
Description
2-(3,5-Dimethylphenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C11H17N·HCl. It is a derivative of phenylpropanamine, characterized by the presence of two methyl groups at the 3 and 5 positions on the phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenyl)propan-1-amine hydrochloride typically involves the alkylation of 3,5-dimethylphenylacetonitrile followed by reduction and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and reducing agents like lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-(3,5-Dimethylphenyl)propan-1-amine hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethylphenyl)propan-1-amine hydrochloride
- 2-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride
- 2-(3,5-Dimethylphenyl)butan-1-amine hydrochloride
Uniqueness
2-(3,5-Dimethylphenyl)propan-1-amine hydrochloride is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural uniqueness can result in different pharmacological and chemical properties compared to similar compounds .
Properties
CAS No. |
2703774-98-3 |
---|---|
Molecular Formula |
C11H18ClN |
Molecular Weight |
199.7 |
Purity |
95 |
Origin of Product |
United States |
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